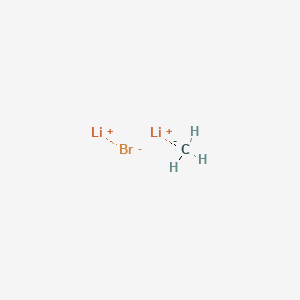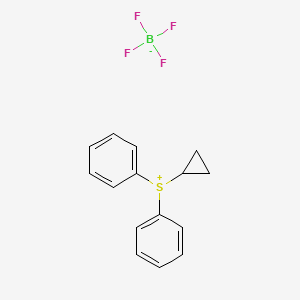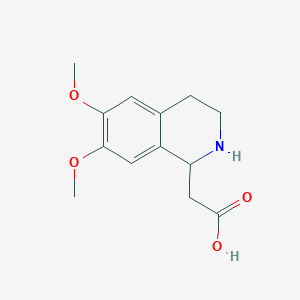
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Descripción general
Descripción
Synthesis Analysis
A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Molecular Structure Analysis
The molecular formula of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is C13H17NO4 . Its molecular weight is 251.282 g/mol .
Aplicaciones Científicas De Investigación
- This compound is used in the synthesis of various biologically active derivatives . It’s synthesized using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- This compound is considered a ‘privileged scaffold’ in drug development, with potential applications ranging from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
- A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Organic Chemistry and Medicinal Chemistry
Pharmaceutical Research
- This compound is used as a building block for the synthesis of natural products . It’s used in the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . These derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- The compound is used in the synthesis of 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid . This compound, isolated from Mucuna pruriens and traditionally used for the treatment of Parkinson’s disease, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
- “(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a useful reactant in organic reactions and synthesis .
Synthesis of Natural Products
Treatment of Parkinson’s Disease
Organic Reactions and Synthesis
Development of Novel If Current Channel Inhibitor
- This compound is used in the synthesis of a simple isoquinoline alkaloid, heliamine . Heliamine has been isolated from Pachycereus pectenaboriginum .
- The compound is used in the synthesis of novel biologically active derivatives . These derivatives are designed and synthesized for drug development, with potential applications ranging from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .
- The compound is used in the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . These derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- The compound is used in the synthesis of 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid . This compound, isolated from Mucuna pruriens and traditionally used for the treatment of Parkinson’s disease, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
- The compound is used in the synthesis of novel 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl derivatives . These derivatives are synthesized under solvent-free, microwave conditions in the presence of potassium carbonate as base .
Synthesis of Heliamine
Development of Novel Biologically Active Derivatives
Synthesis of Optically Active Substituted Compounds
Synthesis of Peripheral Catechol-O-Methyltransferase Inhibitor
Synthesis of Novel 6,7-Dimethoxy-2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-yl Derivatives
Organic Reactions and Synthesis
Propiedades
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXHGUMUCVTSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369359 | |
| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
CAS RN |
68345-67-5 | |
| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



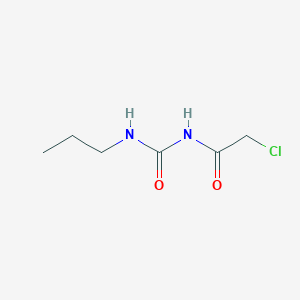

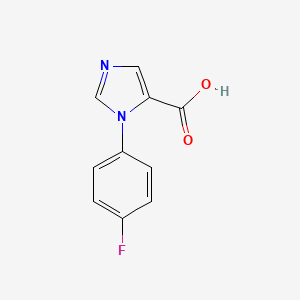
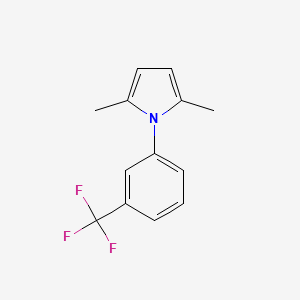
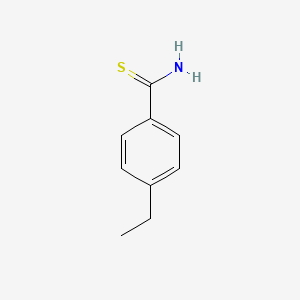
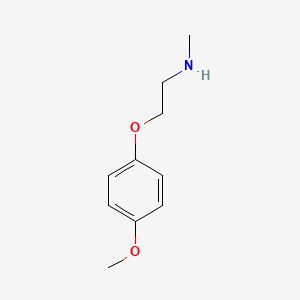
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

